
(+/-)17(18)-EpETE-Ethanolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)17(18)-EpETE-Ethanolamide is a bioactive lipid compound derived from eicosapentaenoic acid (EPA). It is part of a class of compounds known as ethanolamides, which are fatty acid derivatives. This compound has garnered interest due to its potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)17(18)-EpETE-Ethanolamide typically involves the epoxidation of eicosapentaenoic acid followed by amidation with ethanolamine. The epoxidation can be achieved using peracids or other oxidizing agents under controlled conditions to ensure the formation of the desired epoxide. The amidation reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the ethanolamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
(+/-)17(18)-EpETE-Ethanolamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(+/-)17(18)-EpETE-Ethanolamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of epoxides and ethanolamides.
Biology: The compound is investigated for its role in cellular signaling and its potential anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating inflammatory diseases and metabolic disorders.
Industry: It is used in the development of bioactive compounds and as a precursor for synthesizing other complex molecules.
作用機序
The mechanism of action of (+/-)17(18)-EpETE-Ethanolamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in the metabolism of fatty acids and to interact with receptors involved in inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is thought to exert its effects through modulation of signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
(+/-)17(18)-EpETE-Ethanolamide can be compared with other similar compounds, such as:
Anandamide: Another ethanolamide derived from arachidonic acid, known for its role in the endocannabinoid system.
Oleoylethanolamide: A fatty acid ethanolamide involved in regulating appetite and metabolism.
Palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, which are distinct from those of other ethanolamides.
特性
分子式 |
C22H35NO3 |
|---|---|
分子量 |
361.5 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z)-16-(3-ethyloxiran-2-yl)-N-(2-hydroxyethyl)hexadeca-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H35NO3/c1-2-20-21(26-20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22(25)23-18-19-24/h3,5-6,8-9,11-12,14,20-21,24H,2,4,7,10,13,15-19H2,1H3,(H,23,25)/b5-3-,8-6-,11-9-,14-12- |
InChIキー |
PVTVBNICUOQEDT-JPURVOHMSA-N |
異性体SMILES |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |
正規SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


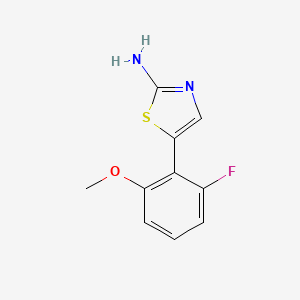
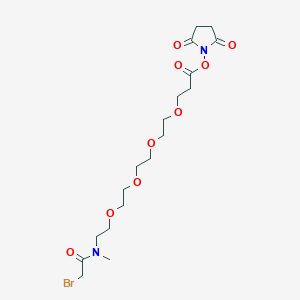
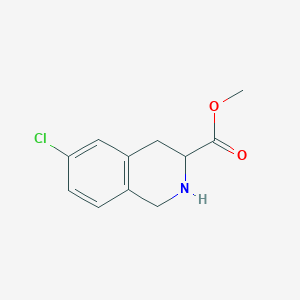
![acetic acid;(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14767844.png)

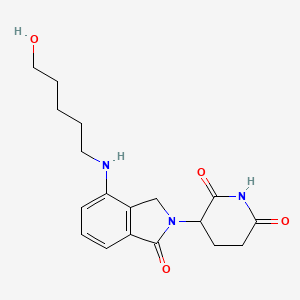

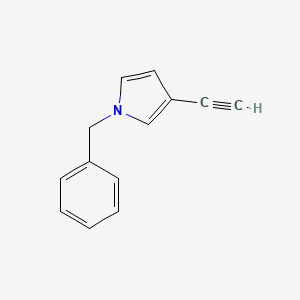


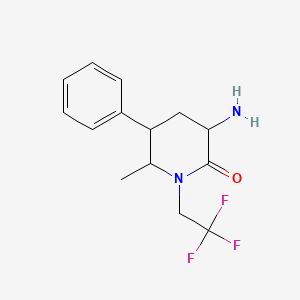
![[(9Z,19Z,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14767893.png)

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
